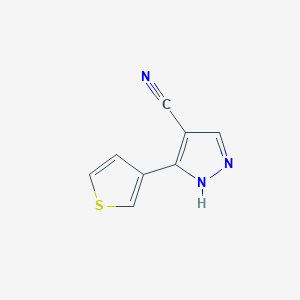

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-thiophen-3-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLAKPPVVDLALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization via Hydrazine and β-Dicarbonyl or Equivalent Precursors

A common approach to pyrazole derivatives involves the reaction of hydrazines with β-dicarbonyl compounds or their equivalents. For 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, the thiophene substituent is introduced either through the starting hydrazine or the β-dicarbonyl component.

General Procedure : Hydrazine hydrate reacts with a thiophene-containing β-dicarbonyl compound or α,β-unsaturated nitrile under reflux conditions in ethanol or another polar solvent. The reaction is typically carried out under nitrogen atmosphere to avoid oxidation and is monitored by thin-layer chromatography (TLC).

Example : In a related synthesis of substituted pyrazoles, a sealed tube vial under nitrogen was used to stir the reaction mixture at 90 °C for 4 hours, followed by extraction with ethyl acetate and purification by silica gel chromatography using ethyl acetate/hexane as eluents. This method afforded high yields (up to 86%) of pyrazole-carbonitrile derivatives.

Condensation of Pyrazole-4-carbaldehyde with Cyanoacetamide

A notable method involves the condensation of 1-substituted-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with cyanoacetamide under basic conditions in boiling ethanol:

Reaction Conditions : Equimolar amounts of the pyrazole-4-carbaldehyde and cyanoacetamide are refluxed in ethanol with a base catalyst (such as sodium ethoxide or potassium carbonate) to promote Knoevenagel-type condensation.

Outcome : This yields this compound derivatives with excellent yields. The reaction proceeds smoothly, and the product is isolated by crystallization or column chromatography. The structure is confirmed by NMR and X-ray crystallography.

Oxidative Cyclization and Rearrangement Strategies

More complex fused pyrazole systems with nitrile groups have been synthesized through oxidative cyclization of hydrazones derived from styrylpyrazoles:

Methodology : Hydrazones are treated with iron(III) chloride in ethanol overnight to induce oxidative cyclization, leading to pyrazolo-fused heterocycles. Subsequent heating with sodium acetate in ethanol can cause ring opening and closure rearrangements, yielding thermodynamically stable pyrazole derivatives.

Relevance : Although this method targets fused systems, the initial hydrazone formation and oxidative steps provide insight into preparing pyrazole-carbonitrile frameworks, which could be adapted for this compound synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Analytical Data

Reaction Monitoring and Purification : Reactions are typically monitored by TLC. Post-reaction, extraction with ethyl acetate and drying over anhydrous sodium sulfate are standard. Products are purified by silica gel column chromatography using ethyl acetate/hexane mixtures.

Characterization : The target compound and analogues are characterized by melting point determination, ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. For example, pyrazole-carbonitrile derivatives show characteristic nitrile stretching bands in IR (~2200 cm^-1) and distinctive aromatic proton signals in NMR.

Crystallographic Confirmation : Single crystal X-ray diffraction studies have been reported for related compounds, confirming the pyrazole ring formation and substitution pattern, including the position of the thiophene ring and nitrile group.

化学反应分析

Types of Reactions

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives of the pyrazole.

Substitution: Halogenated or nitrated thiophene derivatives.

科学研究应用

Chemistry

3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

This compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies have shown that it exhibits significant inhibition against various pathogens, including Staphylococcus species.

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells and may enhance the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapies.

Medicine

Due to its unique structural features, this compound is being explored as a potential drug candidate . Its interactions with specific molecular targets may modulate enzyme or receptor activity, leading to various therapeutic effects.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated significant inhibition against multiple pathogens, focusing on biofilm formation inhibition in Staphylococcus species.

Anticancer Efficacy Study

In comparative studies using MCF-7 breast cancer cells, this compound was tested alongside conventional chemotherapeutics. The findings suggested a synergistic effect when used in combination therapy, enhancing overall cytotoxicity against resistant cancer cell lines.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Pyrazole-4-carbonitriles

Substituent Variations and Physical Properties

Pyrazole-4-carbonitriles exhibit diverse physical and chemical properties depending on substituents. Key examples include:

Key Observations :

- Electronic Effects: The presence of electron-withdrawing groups (e.g., nitrile) and electron-donating groups (e.g., amino in ) modulates reactivity.

- Thermal Stability : Higher melting points in triazole-substituted derivatives (e.g., 198.2°C in ) suggest stronger intermolecular interactions compared to aliphatic substituents (e.g., isopropyl in ).

Spectral and Structural Analysis

- IR Spectroscopy : CN stretches appear consistently near 2230 cm⁻¹ across derivatives (e.g., 2234 cm⁻¹ in , 2231 cm⁻¹ in ), confirming nitrile presence.

- NMR Data : Aromatic protons in thiophene- or phenyl-substituted compounds (e.g., δ 7.34–8.39 in , δ 7.20–8.86 in ) reflect substituent-induced deshielding.

生物活性

3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene group and a cyano group at the 4-position. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit substantial antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibition against various pathogens:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| 4a | Escherichia coli | Moderate inhibition |

| 5a | Bacillus subtilis | Effective at lower concentrations |

These findings suggest that the compound may be effective against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The mechanism often involves the induction of apoptosis in cancer cells through cell cycle arrest. For example, compounds similar to this compound have been shown to cause significant cell cycle arrest at the G0/G1 phase, which can lead to reduced proliferation of cancer cells.

| Compound | Cancer Cell Line Tested | Effect on Cell Cycle |

|---|---|---|

| 6s | RFX 393 | Increased G0/G1 phase population to 84.36% |

| 6t | RFX 393 | Reduced S phase population to 11.49% |

This data illustrates the potential of these compounds in cancer therapeutics .

Anti-inflammatory Activity

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives have shown up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of this compound is believed to arise from its ability to bind selectively to various enzymes and receptors. Molecular docking studies suggest that the compound interacts with key active sites on target proteins, modulating their activity:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The binding affinity for certain receptors can lead to altered signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in real-world applications:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyrazole derivatives against resistant strains of bacteria, demonstrating significant effectiveness compared to standard antibiotics .

- Cancer Treatment Research : Another study focused on the effects of pyrazole compounds on tumor growth in animal models, showing promising results in reducing tumor size and improving survival rates .

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile and its derivatives?

- Methodological Answer : The compound and its analogs are primarily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For instance, azide-functionalized pyrazole precursors (e.g., 5-azido-1H-pyrazole-4-carbonitrile) react with terminal alkynes (e.g., ethynylbenzene) in a THF/water mixture using CuSO₄ and sodium ascorbate as catalysts. This yields triazole-pyrazole hybrids with yields ranging from 66% to 90%, depending on substituents and reaction conditions . Alternative routes include nucleophilic substitution or condensation reactions involving thiophene derivatives and malononitrile precursors, as seen in thieno-pyrimidine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include pyrazole ring protons (δ ~8.0–9.2 ppm) and thiophene protons (δ ~7.2–7.5 ppm). The nitrile group (C≡N) is identified via carbon signals at ~112–119 ppm in ¹³C NMR .

- IR Spectroscopy : The nitrile stretch appears as a strong peak at ~2230 cm⁻¹. Thiophene C-S vibrations occur at ~609–759 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 236 for C₁₂H₈N₆) and fragmentation patterns confirm molecular weight and structural motifs .

Advanced Research Considerations

Q. How can reaction conditions be optimized to improve yields in CuAAC-derived triazole-pyrazole hybrids?

- Methodological Answer :

- Catalyst Loading : Increasing CuSO₄ from 0.2 to 0.3 equivalents improved yields in related systems by enhancing catalytic activity without side-product formation .

- Solvent Systems : THF/water (1:1) promotes solubility of azides and alkynes, but switching to DMF/water (3:1) may enhance reactivity for bulky substituents .

- Temperature : Reactions at 50°C for 16 hours balance kinetics and thermal stability. Microwave-assisted synthesis (e.g., 100°C, 1 hour) could reduce time but requires solvent compatibility testing .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-thiophene hybrids?

- Methodological Answer :

- Cross-Validation : Combine XRD (for crystal structure) with NMR/IR to resolve ambiguities in tautomeric forms (e.g., pyrazole NH vs. thiophene proton shifts) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, aiding in peak assignment for complex mixtures .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen environments in pyrazole and triazole rings .

Q. What computational approaches predict the electronic effects of substituents in this compound?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitrile group and electron-donating thiophene. Software like Gaussian or ORCA can model charge distribution .

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., bacterial enzymes) using AutoDock Vina. Focus on interactions between the thiophene moiety and hydrophobic binding pockets .

Q. How can solubility be optimized for in vitro assays without structural modification?

- Methodological Answer :

- Co-Solvents : Use DMSO/water mixtures (≤10% DMSO) to dissolve the compound. Pre-screen for solvent interference in bioassays .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion while retaining activity .

- pH Adjustment : Protonate/deprotonate the pyrazole NH (pKa ~8–10) using buffered solutions (e.g., PBS at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。